molecular formula C25H23NO2 B11569039 {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11569039
M. Wt: 369.5 g/mol
InChI Key: OVCRLTNPHZMOSZ-UHFFFAOYSA-N
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Description

3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE typically involves a multi-step process. One common method includes the condensation of 2,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with indole-3-carboxaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as FeCl3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The indole moiety is known to interact with various proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE apart is its unique combination of the benzoyl and dimethylphenoxy groups attached to the indole core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H23NO2/c1-18-12-13-19(2)24(16-18)28-15-14-26-17-22(21-10-6-7-11-23(21)26)25(27)20-8-4-3-5-9-20/h3-13,16-17H,14-15H2,1-2H3

InChI Key

OVCRLTNPHZMOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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